Magl-IN-8 Potency vs. Irreversible MAGL Inhibitors
Magl-IN-8 demonstrates comparable or superior potency against human MAGL (hMAGL) relative to widely used irreversible inhibitors. It exhibits an IC50 of 2.5 nM against hMAGL , which is a lower concentration than required for JZL184 (IC50 of 3.9 to 8 nM) [1] and is slightly more potent than PF-06795071 (IC50 of 3 nM) . This quantitative data confirms that Magl-IN-8 is among the most potent MAGL inhibitors available, achieving its effect through a reversible, rather than covalent, mechanism.
| Evidence Dimension | In vitro potency (IC50) against human MAGL (hMAGL) |
|---|---|
| Target Compound Data | IC50 = 2.5 ± 0.4 nM |
| Comparator Or Baseline | JZL184: IC50 = 3.9 to 8 nM; PF-06795071: IC50 = 3 nM; JJKK-048: IC50 < 0.4 nM |
| Quantified Difference | Magl-IN-8 is ~1.6-3.2x more potent than JZL184 and ~1.2x more potent than PF-06795071, but less potent than the ultrapotent inhibitor JJKK-048. |
| Conditions | In vitro enzymatic assay against recombinant human MAGL (hMAGL). |
Why This Matters
This establishes Magl-IN-8 as a high-potency probe, enabling robust target engagement at low concentrations, which is advantageous for minimizing potential off-target effects and conserving compound during experiments.
- [1] Chang, J. W., Niphakis, M. J., Lum, K. M., Cognetta III, A. B., Wang, C., Matthews, M. L., ... & Cravatt, B. F. (2012). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. Chemistry & biology, 19(5), 579-588. (Table 1, JZL184 IC50 for hMAGL = 3.9 nM) View Source
